1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is a chemical compound known for its unique structure and diverse applications. It belongs to the class of benzotriazoles, which are heterocyclic compounds containing a triazole ring fused to a benzene ring. This compound is characterized by the presence of a propan-2-ylsulfanyl group attached to the triazole ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1H-1,2,3-benzotriazole with propan-2-ylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene. The temperature is maintained at around 60-80°C, and the reaction time varies from 4 to 6 hours.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-ylsulfanyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired product but generally involve moderate temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzotriazoles.
Scientific Research Applications
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used as a corrosion inhibitor in industrial applications, particularly in the protection of metals from oxidative damage.
Mechanism of Action
The mechanism of action of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It affects cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives:
Similar Compounds: Examples include 1H-1,2,3-benzotriazole, 5-chloro-1H-1,2,3-benzotriazole, and 1-methyl-1H-1,2,3-benzotriazole.
Uniqueness: The presence of the propan-2-ylsulfanyl group distinguishes it from other benzotriazole derivatives, imparting unique chemical properties and reactivity.
Comparison: Compared to other benzotriazoles, this compound exhibits enhanced stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-(propan-2-ylsulfanylmethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-8(2)14-7-13-10-6-4-3-5-9(10)11-12-13/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDIUFWEWPQMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCN1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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